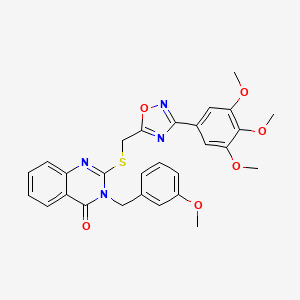

3-(3-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H26N4O6S and its molecular weight is 546.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(3-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a quinazolinone core modified with a methoxybenzyl group and a thioether linkage to an oxadiazole moiety. This structural complexity is believed to contribute to its biological efficacy.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds that share structural features with the target compound. For instance, derivatives containing the 3,4,5-trimethoxyphenyl fragment have shown significant antiproliferative effects against various cancer cell lines. One notable derivative exhibited an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and apoptosis . The ability to alter mitochondrial membrane potential (ΔΨ) further underscores the potential of these compounds in cancer therapy.

The proposed mechanism of action involves inhibition of tubulin polymerization , binding at the colchicine site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound's structural elements facilitate this interaction by mimicking natural ligands that bind to tubulin.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. A study involving a series of quinazolinamine derivatives demonstrated that modifications at specific positions significantly influenced their inhibitory activities against breast cancer resistance protein (BCRP) .

| Compound | Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4d | Structure | 0.45 | Tubulin polymerization inhibition |

| 73 | Structure | Synergistic with TZP | Binds to PBP2a |

Case Studies

- Antitumor Activity : In a comparative study of quinazolinone derivatives, one compound was shown to synergize with piperacillin-tazobactam in a mouse model of MRSA infection, enhancing its bactericidal effect . This indicates that similar derivatives may also exhibit enhanced antitumor activity when combined with existing therapies.

- In vitro Evaluation : The synthesis and evaluation of various quinazolinone derivatives revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard agar dilution methods, providing insights into their potential clinical applications .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of quinazolin and oxadiazole compounds often exhibit a wide range of biological activities. Here are some notable applications:

Antiproliferative Activity

Studies have shown that certain derivatives containing the 3,4,5-trimethoxyphenyl fragment possess significant antiproliferative effects against cancer cell lines. For example, a related compound exhibited an IC50 value of 0.45 μM against MGC-803 gastric cancer cells by inducing G2/M phase arrest and apoptosis . This mechanism suggests that the compound may interfere with cell cycle regulation and promote programmed cell death.

Antimicrobial Properties

The antimicrobial activity of quinazolin derivatives has been extensively documented. Compounds similar to the one have been tested against various strains of bacteria and fungi. For instance, derivatives bearing halogen substituents displayed potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

Quinazolin derivatives are also noted for their anti-inflammatory properties. The synthesis of new quinazolin compounds aimed at developing effective anti-inflammatory agents has shown promising results in inhibiting inflammatory pathways .

Antioxidant Activity

Some studies suggest that compounds with similar structural features may possess antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Case Studies

Several case studies highlight the effectiveness of compounds similar to 3-(3-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one:

- Anticancer Research : A study focused on the antiproliferative effects of various quinazolin derivatives demonstrated their potential in targeting tubulin polymerization, akin to traditional chemotherapeutic agents .

- Antimicrobial Testing : In vitro tests revealed that certain oxadiazole-containing quinazolines exhibited significant antimicrobial activity against resistant strains, suggesting their potential as new antibiotic candidates .

Eigenschaften

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O6S/c1-34-19-9-7-8-17(12-19)15-32-27(33)20-10-5-6-11-21(20)29-28(32)39-16-24-30-26(31-38-24)18-13-22(35-2)25(37-4)23(14-18)36-3/h5-14H,15-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBVPZHKUOYECS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.